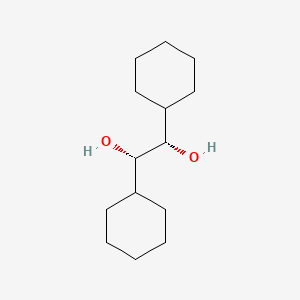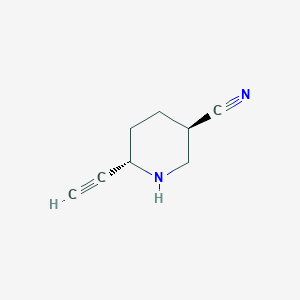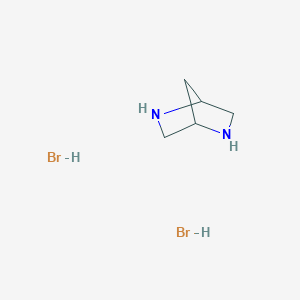
(S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol is a chiral diol compound characterized by two cyclohexyl groups attached to a central ethane backbone with two hydroxyl groups. This compound is notable for its stereochemistry, which plays a crucial role in its reactivity and applications in various fields, including organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol can be synthesized through several methods. One common approach involves the reduction of the corresponding diketone, 1,2-dicyclohexylethane-1,2-dione, using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the diketone precursor using a chiral catalyst to ensure high enantioselectivity. This method allows for the large-scale production of the compound with consistent stereochemical purity.
Chemical Reactions Analysis
Types of Reactions
(S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form cyclohexyl-substituted alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of cyclohexyl-substituted alkanes.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
(S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: Employed in the study of enzyme mechanisms and as a chiral auxiliary in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism by which (S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol exerts its effects is primarily through its ability to act as a chiral ligand or auxiliary. The compound can coordinate with metal centers in catalytic reactions, influencing the stereochemistry of the products formed. Its hydroxyl groups can also participate in hydrogen bonding and other non-covalent interactions, further affecting its reactivity and selectivity in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
(R,R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol: The enantiomer of (S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol, with similar chemical properties but opposite stereochemistry.
1,2-Diphenyl-1,2-ethanediol: A related diol with phenyl groups instead of cyclohexyl groups, used in similar applications but with different steric and electronic properties.
1,2-Cyclohexanediol: A simpler diol with only one cyclohexyl group, used in various synthetic applications.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of two bulky cyclohexyl groups, which provide steric hindrance and influence its reactivity and selectivity in chemical reactions. This makes it particularly valuable in asymmetric synthesis and catalysis, where control over stereochemistry is crucial.
Properties
IUPAC Name |
(1S,2S)-1,2-dicyclohexylethane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h11-16H,1-10H2/t13-,14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHLARJSOMXDKL-KBPBESRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(C2CCCCC2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H]([C@H](C2CCCCC2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diphosphoric acid,mono[2-[1-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-2-oxoethoxy]-3-oxopropyl]ester, sodium salt (9CI)](/img/structure/B1141573.png)

